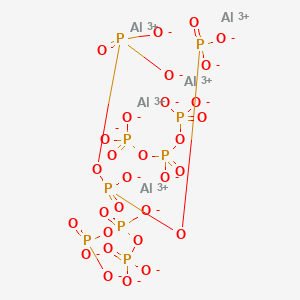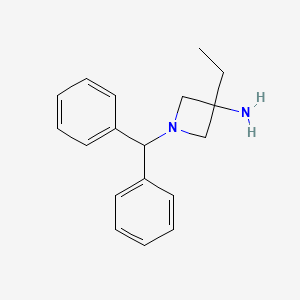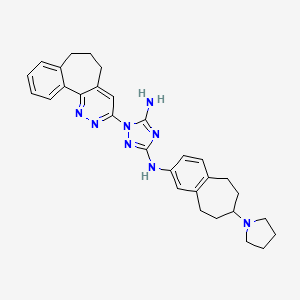![molecular formula C10H12N2O2 B12275730 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1187931-29-8](/img/structure/B12275730.png)
6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one is a chemical compound with a unique structure that includes a benzoxazine ring fused with an aminoethyl group
Preparation Methods
The synthesis of 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazine ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with halides or other electrophiles, forming substituted products.
Scientific Research Applications
6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may also participate in signaling pathways, influencing cellular processes.
Comparison with Similar Compounds
6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one can be compared with other benzoxazine derivatives and aminoethyl-containing compounds. Similar compounds include:
6-[(1R)-1-aminoethyl]-3,4-dihydro-2H-1,4-benzoxazine: A closely related compound with similar structural features.
2-aminoethylbenzoxazine:
Benzoxazine-3-one derivatives: A broader class of compounds with varying substituents on the benzoxazine ring, each with unique properties and applications.
Properties
CAS No. |
1187931-29-8 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-[(1R)-1-aminoethyl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H12N2O2/c1-6(11)7-2-3-9-8(4-7)12-10(13)5-14-9/h2-4,6H,5,11H2,1H3,(H,12,13)/t6-/m1/s1 |
InChI Key |
IDOFUCXHAUJAEQ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)OCC(=O)N2)N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azaspiro[4.5]decan-4-one, hydrochloride](/img/structure/B12275648.png)

![11-(4-Butoxyphenyl)-5-{[(2,5-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B12275651.png)


![Ethyl 4-(5-fluorospiro[indoline-3,4'-piperidin]-1'-yl)piperidine-1-carboxylate](/img/structure/B12275658.png)
![3-(((1-(2-(Diphenylphosphanyl)phenyl)ethyl)imino)methyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12275660.png)


![2-tert-butyl-1-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12275695.png)

![N-{4-[(butylcarbamoyl)sulfamoyl]phenyl}-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12275704.png)
![N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B12275705.png)
![2-[(4-Chlorophenyl)methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12275712.png)
